molecular formula C10H7F2N B598368 8-(Difluoromethyl)isoquinoline CAS No. 1204298-62-3

8-(Difluoromethyl)isoquinoline

Cat. No. B598368
M. Wt: 179.17
InChI Key: UHXOFHISZHOFIP-UHFFFAOYSA-N
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Description

8-(Difluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H7F2N . It has an average mass of 179.166 Da and a monoisotopic mass of 179.054657 Da .


Synthesis Analysis

The synthesis of fluorinated isoquinolines, such as 8-(Difluoromethyl)isoquinoline, has been greatly developed over the last decade . The synthesis involves various methods including electrophilic, nucleophilic, radical, and cross-coupling methods . The formation of X–CF2H bond where X is C (sp), C (sp2), C (sp3), O, N, or S, is a field of research that has benefited from the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

The molecular structure of 8-(Difluoromethyl)isoquinoline consists of 10 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving 8-(Difluoromethyl)isoquinoline are part of the broader field of difluoromethylation processes . These processes involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . The reactions can be carried out using various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .

Scientific Research Applications

Synthetic Chemistry Applications

One study explores the unusual reactivity of isoquinolinones , derived from silver-catalyzed cycloisomerizations, which react with acetylenedicarboxylate derivatives to yield complex structures through intricate cascade processes. This highlights the potential of isoquinoline derivatives in synthetic organic chemistry for constructing complex molecular architectures (Fernández et al., 2019).

Biological Activity of Isoquinoline Derivatives

Research on isoquinoline alkaloids from Coptis chinensis has isolated several compounds, including derivatives related to 8-(Difluoromethyl)isoquinoline, demonstrating the potential for antimicrobial and antitumor activities. This study emphasizes the therapeutic value of isoquinoline alkaloids isolated from natural sources (Qing, 2007).

Pharmacological Potential

The pharmacological potential of nucleic acid-binding isoquinoline alkaloids is significant, with several compounds exhibiting anticancer properties. This review discusses the binding aspects and implications for drug design, highlighting isoquinoline alkaloids' role as important sources of leads for drug discovery (Bhadra & Kumar, 2011).

Antimicrobial and Antioxidant Properties

A study on the synthesis and antibacterial evaluation of novel 1,2-dihydroisoquinoline derivatives demonstrates the antimicrobial activity against both Gram-negative and Gram-positive bacteria. This research suggests the utility of isoquinoline derivatives in developing new antibacterial agents (Asghari et al., 2014).

Metallosupramolecular Chemistry

The application of 8-hydroxyquinolines in metallosupramolecular chemistry has been reviewed, emphasizing the ligand's versatility in coordination chemistry for developing supramolecular sensors and emitting devices. This highlights the broader application of the 8-hydroxyquinoline moiety, related to 8-(Difluoromethyl)isoquinoline, in materials science (Albrecht et al., 2008).

Future Directions

The future directions in the research of 8-(Difluoromethyl)isoquinoline and similar compounds involve focusing on difluoromethylation processes that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . There is also interest in the precise site-selective installation of CF2H onto large biomolecules such as proteins .

properties

IUPAC Name

8-(difluoromethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c11-10(12)8-3-1-2-7-4-5-13-6-9(7)8/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXOFHISZHOFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Difluoromethyl)isoquinoline

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